

Efficacy comparison of 3-Bromo-2oxocyclohexanecarboxamide derivatives in biological assays

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Compound of Interest

Compound Name:

3-Bromo-2oxocyclohexanecarboxamide

Cat. No.:

B3285348

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Comparative Efficacy of 3-Br-Acivicin Isomers and Derivatives in Biological Assays

Note to the reader: Publicly available research and clinical data on the specific efficacy of **3-Bromo-2-oxocyclohexanecarboxamide** derivatives are limited. Therefore, this guide presents a comparative analysis of a closely related class of compounds, the nature-inspired 3-Bracivicin (3-BA) and its derivatives, for which experimental data is available. The following sections detail their performance in antimalarial and enzyme inhibition assays.

Data Presentation

The biological activity of 3-Br-acivicin and its ester and amide derivatives has been evaluated against Plasmodium falciparum and its glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), a key enzyme in the parasite's metabolism. The stereochemistry of these compounds plays a crucial role in their biological activity. Only the (5S, α S) isomers have demonstrated significant antiplasmodial effects, suggesting that their uptake may be mediated by the L-amino acid transport system.[1][2]

The following table summarizes the in vitro antiplasmodial activity and the inhibitory activity towards PfGAPDH for various isomers and derivatives of 3-Br-acivicin.



Compound ID	Stereochemist ry	PfGAPDH Inhibition (k_inact/K_I) [M ⁻¹ S ⁻¹]	Antiplasmodial Activity (IC₅o) [µM] (D10 strain)	Antiplasmodial Activity (IC₅o) [µM] (W2 strain)
1a (3-BA)	(5S, αS)	390 ± 40	1.8 ± 0.3	2.5 ± 0.4
1b	(5R, αS)	100 ± 10	> 50	> 50
1c	(5S, αR)	400 ± 30	> 50	> 50
1d	(5R, αR)	100 ± 10	> 50	> 50
2a	(5S, αS)	300 ± 20	1.5 ± 0.2	2.0 ± 0.3
2b	(5R, αS)	290 ± 20	> 50	> 50
2c	(5S, αR)	310 ± 30	> 50	> 50
2d	(5R, αR)	300 ± 20	> 50	> 50
3a	(5S, αS)	250 ± 20	2.2 ± 0.4	3.1 ± 0.5
3b	(5R, αS)	240 ± 20	> 50	> 50
3c	(5S, αR)	260 ± 20	> 50	> 50
3d	(5R, αR)	250 ± 20	> 50	> 50
4a	(5S, αS)	150 ± 10	3.5 ± 0.6	4.8 ± 0.7
4b	(5R, αS)	50 ± 5	> 50	> 50
4c	(5S, αR)	160 ± 15	> 50	> 50
4d	(5R, αR)	50 ± 5	> 50	> 50

Data sourced from a study on the role of stereochemistry in the biological activity of 3-Br-Acivicin isomers and derivatives.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.



Antiplasmodial Activity Assay:

The in vitro antiplasmodial activity of the compounds was assessed against chloroquinesensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum. The parasite growth inhibition was measured using a SYBR Green I-based fluorescence assay.

- P. falciparum cultures were maintained in human O+ erythrocytes at a 4% hematocrit in RPMI 1640 medium supplemented with 10% heat-inactivated human serum, 20 mM HEPES, and 2 mM L-glutamine.
- The compounds were dissolved in DMSO to prepare stock solutions.
- Serial dilutions of the compounds were added to parasite cultures in 96-well plates.
- The plates were incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- After incubation, the plates were frozen at -80°C.
- For lysis, 100 μL of SYBR Green I lysis buffer (0.2 μL/mL SYBR Green I in lysis buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) was added to each well.
- The plates were incubated in the dark for 1 hour at room temperature.
- Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
- The IC₅₀ values were calculated by non-linear regression analysis of the dose-response curves.

In Vitro Inhibitory Activity towards PfGAPDH:

The inhibitory activity of the compounds against Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) was determined by measuring the rate of enzyme inactivation.

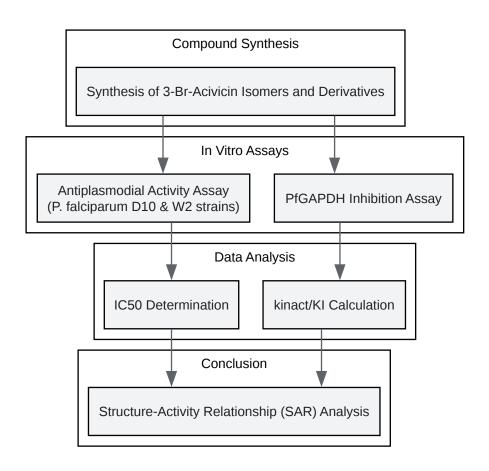
Recombinant PfGAPDH was expressed and purified.



- The enzyme activity was assayed by monitoring the reduction of NAD+ at 340 nm in the presence of glyceraldehyde 3-phosphate.
- The inactivation of PfGAPDH by the inhibitors was followed by incubating the enzyme with various concentrations of the compounds.
- At different time intervals, aliquots were withdrawn and the residual enzyme activity was measured.
- The second-order rate constant of inactivation (k_inact/K_I) was determined by fitting the data to a pseudo-first-order kinetics model.

Mandatory Visualization

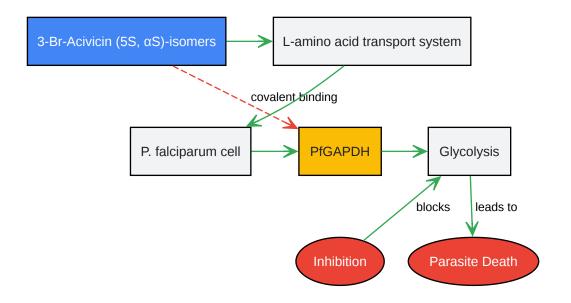
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of these compounds.



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Caption: Experimental workflow for the biological evaluation of 3-Br-Acivicin derivatives.



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Caption: Proposed mechanism of action for the antimalarial activity of 3-Br-Acivicin.

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